Allyl n-octyl ether
Overview
Description
Synthesis Analysis
The synthesis of allyl n-octyl ether can be efficiently achieved by the reaction of allyl acetate with n-octyl alcohol in the presence of a catalytic amount of Ir(cod)2BF4- complex. This process affords allyl octyl ether in quantitative yield, showcasing the catalyst's efficacy in facilitating such transformations (Nakagawa, Hirabayashi, Sakaguchi, & Ishii, 2004).
Molecular Structure Analysis
Although the specific molecular structure analysis of allyl n-octyl ether is not directly discussed in the provided literature, the general structure can be inferred from its synthesis. It consists of an allyl group attached to an octyl ether, a structure that plays a significant role in its chemical behavior and applications.
Chemical Reactions and Properties
Allyl n-octyl ether participates in various chemical reactions, including allylic alkylation, which allows for the enantioselective synthesis of complex molecules. Such reactions are crucial in organic synthesis, offering pathways to create biologically active compounds and pharmaceuticals with high stereochemical control (Wang, Zhou, & Gong, 2014).
Physical Properties Analysis
The physical properties of allyl n-octyl ether, such as boiling point, melting point, and solubility, are essential for its application in synthesis and are typically determined by its molecular structure. However, specific data on these properties require further research and analysis beyond the scope of the current literature.
Chemical Properties Analysis
The chemical properties of allyl n-octyl ether, including reactivity with various reagents and conditions, are influenced by its functional groups. For example, its allyl group enables reactions such as allylation and Claisen rearrangement, providing access to a wide range of derivatives and synthetic applications (Sanford, Lis, & McPherson, 2009).
Scientific Research Applications
Organic Synthesis
- Summary of Application : Allyl n-octyl ether is used in the synthesis of hydroxyalkyl allyl ethers, also known as allyloxyalcohols . These are valuable chemicals in many environmentally friendly industrial applications .
- Methods of Application : The production of these chemicals involves two pathways: L-L PTC and non-catalytic solvent-free conditions . Improvements in the PTC method with a new highly selective and effective PT catalyst resulted in 88% yield and 98% selectivity of 4-allyloxybutan-1-ol . The non-catalytic solvent-free conditions led to a mono-O-allylation product with an excellent yield of 99% in a relatively short reaction time .
- Results or Outcomes : The sustainable method is perfectly suitable for the synthesis on a larger scale and for the full O-allylation process .
Polymerization
- Summary of Application : Allyl n-octyl ether is used in the copolymerization characteristics of vinyl esters with norbornenes, allyl esters, and allyl ethers .
Thermophysical Property Datafile
- Summary of Application : Allyl n-octyl ether could be used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .
Free Radicals Thermodynamic Data
- Summary of Application : Allyl n-octyl ether could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
Quantum Tools for IR Spectra Interpretation
- Summary of Application : Allyl n-octyl ether could be used in quantum tools for IR spectra interpretation .
Deprotective Oxidation of Allylic Ethers
- Summary of Application : Allyl n-octyl ether could be used in the deprotective oxidation of allylic ethers .
- Methods of Application : This involves the use of silyl protective groups in iodine/water-mediated oxidation of allyl silyl ethers .
- Results or Outcomes : This method would be useful in multistep organic synthesis .
Thermophysical Property Datafile
- Summary of Application : Allyl n-octyl ether could be used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .
Free Radicals Thermodynamic Data
- Summary of Application : Allyl n-octyl ether could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
Quantum Tools for IR Spectra Interpretation
- Summary of Application : Allyl n-octyl ether could be used in quantum tools for IR spectra interpretation .
Deprotective Oxidation of Allylic Ethers
- Summary of Application : Allyl n-octyl ether could be used in the deprotective oxidation of allylic ethers .
- Methods of Application : This involves the use of silyl protective groups in iodine/water-mediated oxidation of allyl silyl ethers .
- Results or Outcomes : This method would be useful in multistep organic synthesis .
Safety And Hazards
Allyl n-octyl ether is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it is toxic in contact with skin . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-prop-2-enoxyoctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYMBBIHQDONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334405 | |
Record name | Allyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl n-octyl ether | |
CAS RN |
3295-97-4 | |
Record name | Allyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl n-Octyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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